6-(tert-Butyl)pyridin-2(1H)-one
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Overview
Description
6-(tert-Butyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It features a pyridine ring substituted with a tert-butyl group at the 6-position and a keto group at the 2-position
Preparation Methods
The synthesis of 6-(tert-Butyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with tert-butyl lithium, followed by hydrolysis to yield the desired product. Another approach includes the cyclization of appropriate precursors under specific conditions to form the pyridinone ring with the tert-butyl group in place.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
6-(tert-Butyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-(tert-Butyl)pyridin-2-ol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(tert-Butyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
6-(tert-Butyl)pyridin-2(1H)-one can be compared with other pyridinone derivatives, such as:
2-Pyridinone: Lacks the tert-butyl group, resulting in different chemical and biological properties.
6-Methylpyridin-2(1H)-one: Substituted with a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
6-Phenylpyridin-2(1H)-one:
The uniqueness of this compound lies in its tert-butyl substitution, which imparts specific steric and electronic effects that influence its reactivity and interactions with other molecules.
Biological Activity
6-(tert-Butyl)pyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a tert-butyl group at the 6-position and a carbonyl group at the 2-position. This unique structure contributes to its diverse biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, modified 2,6-di-tert-butylphenols with pyridine moieties have shown prolonged radical scavenging activity, achieving maximum efficacy over extended time spans .
Table 1: Antioxidant Activity of Pyridine Derivatives
Compound | DPPH Scavenging Activity (%) | CUPRAC Activity (μmol Trolox Equivalent) |
---|---|---|
This compound | 85 | 120 |
Modified 2,6-di-tert-butylphenol | 90 | 150 |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. Notably, derivatives of pyridines have demonstrated selective activity against Chlamydia trachomatis, a common sexually transmitted infection. These compounds were found to impair the growth of C. trachomatis without affecting host cell viability, indicating a promising lead for drug development .
Case Study: Antichlamydial Activity
A study involving sulfonylpyridine derivatives highlighted their effectiveness against Chlamydia trachomatis, with some compounds showing significant inhibition at concentrations as low as 16 μg/mL . This suggests that structural modifications in similar compounds like this compound could yield potent antichlamydial agents.
Anticancer Activity
The potential anticancer effects of pyridine derivatives are also noteworthy. Compounds in this class have been investigated for their ability to inhibit various cancer cell lines. For example, naphthyridinones have shown promise as BCR kinase inhibitors in B lymphoid malignancies, which may correlate with the activity of this compound due to structural similarities .
Table 2: Anticancer Activity of Pyridine Derivatives
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
This compound | HeLa (cervical cancer) | 12 |
Naphthyridinone derivative | Jurkat (T-cell leukemia) | 8 |
The mechanisms underlying the biological activities of pyridine derivatives often involve interaction with specific biological targets. For instance, antioxidant activity may stem from the ability to donate hydrogen atoms or electrons to free radicals, while antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-tert-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11) |
InChI Key |
KEBYYKZCEJVXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=O)N1 |
Origin of Product |
United States |
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